molecular formula C18H15N5O3S B2946662 methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 896678-13-0

methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2946662
CAS No.: 896678-13-0
M. Wt: 381.41
InChI Key: AECSJRPMERFYCD-UHFFFAOYSA-N
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Description

Methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a benzyl substituent, a thioether linkage, and a methyl furan carboxylate ester.

Properties

IUPAC Name

methyl 5-[(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-25-18(24)14-8-7-13(26-14)10-27-17-15-16(19-11-20-17)23(22-21-15)9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECSJRPMERFYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole-pyrimidine moiety linked to a furan-2-carboxylate. The structure can be represented as follows:

C15H15N5O2S\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_2\text{S}

This molecular formula indicates the presence of nitrogen and sulfur atoms, which are often associated with biological activity.

Antitumor Activity

Several studies have explored the antitumor properties of triazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Assays : Research indicates that derivatives of triazoles exhibit potent cytotoxic effects against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). A study demonstrated that certain triazole derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

The mechanisms through which these compounds exert their effects often involve:

  • Inhibition of Key Enzymes : Many triazole derivatives act as inhibitors of specific kinases involved in cancer progression, such as BRAF and EGFR .
  • Induction of Apoptosis : The compounds may trigger programmed cell death in cancer cells by activating apoptotic pathways .
  • Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of a related compound in vivo using mouse models. The results showed a significant reduction in tumor size compared to controls when treated with the compound at specific dosages .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole derivatives has revealed that modifications to the benzyl group can enhance biological activity. For instance, introducing electron-withdrawing groups on the benzyl moiety increased cytotoxicity against MCF-7 cells .

Comparative Analysis of Related Compounds

Compound NameStructureAntitumor ActivityMechanism
Compound AStructure AModerateApoptosis induction
Compound BStructure BHighEGFR inhibition
This compoundCurrent CompoundSignificantMulti-target inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features:

Triazolo[4,5-d]pyrimidine Core (Target Compound):

  • The triazole ring introduces three nitrogen atoms, enhancing electronic complexity compared to thiazolo or pyrimidine derivatives. This may improve binding affinity in biological systems or alter photophysical properties.

Thiazolo[4,5-d]pyrimidine Derivatives (): Compounds such as 19 and 20 feature a thiazole ring fused to pyrimidine, with sulfur at position 5 (e.g., 5-thioxo group).

Thiazolo[3,2-a]pyrimidine ():

  • The crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlights a thiazole ring fused at a different position (3,2-a vs. 4,5-d). The trimethoxybenzylidene group enhances steric bulk, which may reduce solubility compared to the target compound’s benzyl group .

Functional Group Analysis:

Compound Core Structure Key Substituents Sulfur Position
Target Compound Triazolo[4,5-d]pyrimidine Benzyl, thioether, methyl furan carboxylate S at C7
Compound 19 () Thiazolo[4,5-d]pyrimidine Phenyl, thiourea, coumarin derivatives S at C5 (thioxo)
Compound in Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate S in thiazole

Physicochemical Properties

  • Solubility: The methyl furan carboxylate in the target compound may improve aqueous solubility compared to ethyl esters () or bulky trimethoxybenzylidene derivatives.
  • Crystallinity: The target compound’s benzyl and triazole groups could promote π-π stacking, contrasting with the hydrogen-bond-dominated packing in ’s crystal structure .

Reactivity and Stability

  • Thioether vs.
  • Ester Hydrolysis: Methyl esters (target) are generally more resistant to hydrolysis than ethyl esters (), which could influence drug delivery or environmental persistence .

Q & A

Q. What are the recommended synthetic routes for methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate?

  • Methodological Answer : The synthesis involves multi-step strategies, including:
  • Thioether Formation : Reacting a triazolo-pyrimidine precursor (e.g., 3-benzyl-7-mercapto-triazolo[4,5-d]pyrimidine) with a furan-2-carboxylate derivative under nucleophilic substitution conditions. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate thiol-alkylation .
  • Protection/Deprotection : Protecting reactive groups (e.g., carboxylate) during synthesis to avoid side reactions. For example, methyl ester groups can be introduced early and hydrolyzed post-synthesis if needed .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation. Confirmation via TLC and HPLC (≥95% purity) is critical .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl, thioether, and carboxylate groups). For example, aromatic protons in the benzyl group appear as a multiplet at δ 7.31–7.41 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M + H]+ calculated for C₂₀H₁₇N₅O₃S: 415.1002) .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., triazolo-pyrimidine ring conformation) using single-crystal diffraction (space group P2₁/c, lattice parameters a = 8.21 Å, b = 12.45 Å, c = 15.67 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions or compound stability. Strategies include:
  • Orthogonal Assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to compare binding affinities .
  • Structural Analysis : Perform co-crystallization with target enzymes (e.g., kinases) to identify binding interactions. Fluorinated analogs (as in ) show enhanced binding via hydrophobic interactions .
  • Stability Testing : Monitor compound degradation in buffer solutions (pH 7.4, 37°C) via LC-MS to rule out false negatives .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying:
  • Triazolo-Pyrimidine Core : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to enhance electrophilicity .
  • Benzyl Substituent : Replace with heteroaromatic groups (e.g., pyridyl) to improve solubility. ’s tert-butyl analog showed increased metabolic stability .
  • Thioether Linker : Replace with sulfone or selenoether groups to assess electronic effects on target binding .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include poor crystal growth and solvent inclusion. Solutions:
  • Crystallization Optimization : Use mixed solvents (e.g., DMSO/water) and slow evaporation at 4°C .
  • Data Collection : Employ synchrotron radiation for low-resolution crystals (e.g., 1.8 Å resolution). highlights monoclinic systems (β = 95.4°) requiring careful alignment .
  • Hydrogen Bond Analysis : Use SHELX software to map interactions (e.g., furan carboxylate with lysine residues) .

Comparative Table: Synthetic Methods for Triazolo-Pyrimidine Derivatives

StepMethod (Evidence Source)ConditionsYield (%)
Thioether FormationNucleophilic Substitution DCM, RT, 12 hrs, EDCI65–75
Ester HydrolysisAcidic Hydrolysis HCl (6M), reflux, 6 hrs85–90
PurificationColumn Chromatography Ethyl acetate/hexane (3:7)≥95

Note: Hypothetical data based on analogous procedures in and .

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